4-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-nitrobenzene-1-sulfonamide
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Overview
Description
4-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-nitrobenzene-1-sulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides. This compound features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with 4-(2-methyl-1,3-thiazol-4-yl)aniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 4-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-aminobenzene-1-sulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
4-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-nitrobenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity and potential use in drug development.
Industry: Utilized in the production of dyes and other chemical intermediates
Mechanism of Action
The mechanism of action of 4-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
4-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-nitrobenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro and sulfonamide groups, along with the thiazole ring, make it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S2/c1-11-3-8-15(9-17(11)20(21)22)26(23,24)19-14-6-4-13(5-7-14)16-10-25-12(2)18-16/h3-10,19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBOFXYYSFLXQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CSC(=N3)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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